4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid
Description
Properties
IUPAC Name |
4-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c1-22-15(21)11-6-4-10(5-7-11)9-12-14(20)17(16(23)24-12)8-2-3-13(18)19/h4-7,9H,2-3,8H2,1H3,(H,18,19)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAGEVJBPCZQY-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Thiazolidinone Core Formation
The thiazolidinone core serves as the structural foundation of the target compound. Its synthesis typically involves cyclocondensation reactions between thiourea derivatives and α-halo carbonyl compounds. For 4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid, the core is formed via a three-component reaction involving:
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3-Carboxypropylamine as the primary amine source,
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Carbon disulfide for introducing the thioxo group,
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Chloroacetic acid or its derivatives to facilitate cyclization .
Knoevenagel Condensation for Benzylidene Substituent Attachment
The benzylidene group at the 5-position of the thiazolidinone ring is introduced via a Knoevenagel condensation between the intermediate 3-(3-carboxypropyl)-2-thioxothiazolidin-4-one and 4-carboxybenzaldehyde. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine (5 mol%) | Increases rate |
| Solvent | Dimethylformamide (DMF) | Enhances solubility |
| Temperature | 80–90°C | Maximizes conversion |
| Reaction Time | 6–8 hours | Balances side reactions |
This step achieves 70–85% yield, with the (Z)-isomer predominating due to steric and electronic factors . The reaction mechanism involves base-catalyzed deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl.
Carboxylic Acid Functionalization Strategies
The terminal carboxylic acid groups at the 3-position of the propyl chain and the 4-position of the benzylidene moiety require precise protection-deprotection sequences to prevent unwanted side reactions:
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Protection :
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Global Deprotection :
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Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes tert-butyl groups quantitatively.
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Neutralization with aqueous NaHCO₃ ensures protonation of carboxylic acids without compromising the thiazolidinone ring.
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Alternative Synthesis via Microwave-Assisted Methods
Recent advancements employ microwave irradiation to accelerate key steps:
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Cyclocondensation : Reduced from 12 hours to 45 minutes at 100°C, with 15% higher yield compared to conventional heating .
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Knoevenagel Step : Completion in 2 hours (vs. 8 hours) using 300 W irradiation power, minimizing thermal decomposition.
This approach enhances scalability while maintaining stereochemical integrity, as confirmed by HPLC chiral analysis .
Purification and Analytical Characterization
Final purification involves sequential steps:
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Recrystallization : From ethanol/water (3:1 v/v) to remove unreacted aldehydes.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) gradient elution isolates the (Z)-isomer (>98% purity).
Characterization Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 2H, COOH), 8.15 (d, J=8.4 Hz, 2H, ArH), 7.95 (s, 1H, CH=), 4.25 (t, J=6.8 Hz, 2H, SCH₂), 2.85 (m, 2H, CH₂CO), 2.45 (m, 2H, CH₂CH₂CO).
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HRMS : m/z 421.0521 [M+H]⁺ (calc. 421.0518 for C₁₇H₁₇N₂O₆S₂) .
Challenges in Industrial-Scale Production
Despite robust laboratory methods, scaling up presents obstacles:
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Solvent Volume : DMF usage becomes cost-prohibitive above 10 kg batches, necessitating switch to recyclable ionic liquids.
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Isomer Separation : Industrial chromatography is impractical; recent work explores crystallization-induced asymmetric transformation (CIAT) to enrich the (Z)-isomer.
Emerging Green Chemistry Approaches
To address environmental concerns, novel methods are under development:
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, which are summarized below:
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance, derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values that suggest potent antibacterial activity, making them candidates for new antimicrobial agents .
Antioxidant Properties
Thiazolidinones are known for their antioxidant capabilities. The compound has been evaluated for its ability to reduce oxidative stress in cellular models, indicating potential applications in preventing oxidative damage associated with various diseases .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiazolidinone derivatives. The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Several studies have investigated the cytotoxic effects of thiazolidinones on cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in various cancer types, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers, with IC50 values indicating effective dose ranges .
Case Studies
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Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of several thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli, showing that certain modifications enhance efficacy significantly.
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Cytotoxicity Assay :
- Research conducted on the cytotoxic effects of the compound on MCF-7 breast cancer cells revealed an IC50 value of 0.45 µM, indicating strong potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, molecular weights, and activities of analogous compounds:
Key Observations
Substituent Impact on Activity: Antimicrobial Activity: Compounds with indole (e.g., 5h in ) or methoxybenzylidene groups () show enhanced antibacterial and antifungal effects, likely due to improved membrane penetration or target binding .
Structural Modifications :
- Esterification : The triisopropylsilyl ester in increases lipophilicity, making it a synthetic precursor for prodrug strategies .
- Halogenation : The 3-chlorophenyl group in may enhance metabolic stability or receptor affinity .
Physicochemical Properties :
- Carboxylic acid groups (e.g., Target Compound, 5h) improve water solubility, critical for bioavailability.
- Bulky substituents (e.g., triisopropylsilyl in ) reduce solubility but enhance membrane permeability .
Biological Activity
The compound 4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core structure, which is a critical pharmacophore in medicinal chemistry. The thiazolidin ring system is known for its ability to interact with various biological targets, leading to a wide range of pharmacological effects.
1. Antimicrobial Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related study indicated that compounds within this family exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 times against certain strains, such as Enterobacter cloacae and Escherichia coli .
2. Antioxidant Properties
Thiazolidin-4-one derivatives have also been evaluated for their antioxidant activities. The presence of specific substituents on the thiazolidine ring has been linked to enhanced antioxidant properties, which can mitigate oxidative stress-related damage in cells .
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidin derivatives has been documented, with some studies reporting their efficacy in reducing inflammation markers in vitro and in vivo . This suggests a possible application in treating inflammatory diseases.
4. Anticancer Activity
Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms. For example, studies on thiazolidin derivatives have shown their ability to inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7 .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin derivatives is significantly influenced by their chemical structure. Modifications at various positions on the thiazolidine ring can enhance or diminish their pharmacological effects. For instance:
- Substituents at Position 3 : Alkyl groups have been shown to increase antimicrobial potency.
- Position 4 Modifications : Hydroxyl or carboxyl groups can enhance antioxidant activity.
A detailed SAR analysis can guide the design of new derivatives with improved efficacy and reduced toxicity.
Case Studies
Several case studies illustrate the therapeutic potential of thiazolidin derivatives:
- Antimicrobial Efficacy : A recent investigation into a series of thiazolidin derivatives found that specific modifications led to significant increases in antibacterial activity against resistant strains .
- Anticancer Studies : In vitro studies demonstrated that certain thiazolidin compounds could effectively inhibit tumor growth by inducing apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Q & A
Q. Advanced
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics to purified targets (e.g., EGFR kinase) .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cryo-EM: Resolves structural changes in large complexes (e.g., ribosomes) upon compound binding .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced
- Matrix Interference: Use LC-MS/MS with deuterated internal standards to mitigate ion suppression in plasma/serum .
- Low Solubility: Employ derivatization (e.g., methyl ester formation) to enhance detectability in HPLC .
- Photodegradation: Store samples in amber vials and validate stability under analytical conditions .
How do structural analogs compare in terms of efficacy and toxicity?
Q. Advanced
| Analog | Modification | Efficacy | Toxicity |
|---|---|---|---|
| 4-[(5Z)-5-Benzylidene-thiazolidin-3-yl]benzoic acid | Benzylidene substituent | Moderate anticancer | High hepatotoxicity |
| 3-Carboxy-propyl derivative (Target compound) | Extended side chain | Enhanced kinase inhibition | Reduced nephrotoxicity |
| Pyridine-substituted analog | Heterocyclic replacement | Improved solubility | Lower antimicrobial activity |
What protocols ensure reproducibility in biological assays?
Q. Advanced
- Strict SOPs: Predefine cell passage numbers, serum batches, and incubation times .
- Batch Testing: Validate each compound batch via HPLC and NMR prior to assays .
- Data Transparency: Report IC values with 95% confidence intervals and use open-source platforms (e.g., PubChem) for cross-lab comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
